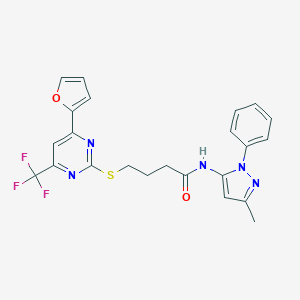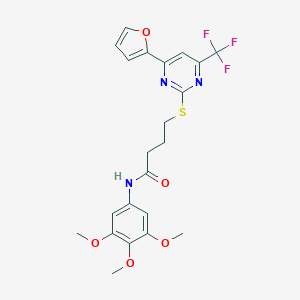![molecular formula C20H26N4O5S B318411 ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B318411.png)
ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole moiety, a benzothiophene ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole moiety, followed by the formation of the benzothiophene ring, and finally, the esterification to form the ethyl ester. Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester group would yield the corresponding carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and benzothiophene derivatives.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Applications in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The pyrazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene ring can also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole moiety and exhibit similar reactivity and biological activity.
Imidazole Derivatives: These compounds have a similar five-membered ring structure and are used in various medicinal applications.
Benzothiophene Derivatives: These compounds share the benzothiophene ring and are used in the development of pharmaceuticals and materials.
Uniqueness
Ethyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole moiety, a benzothiophene ring, and an ester functional group. This combination provides a unique set of chemical and biological properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C20H26N4O5S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
ethyl 6-methyl-2-[4-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H26N4O5S/c1-4-29-20(26)18-14-8-7-12(2)10-15(14)30-19(18)21-17(25)6-5-9-23-13(3)11-16(22-23)24(27)28/h11-12H,4-10H2,1-3H3,(H,21,25) |
Clave InChI |
WRHSXHWLUBEBFJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B318329.png)
![N-cycloheptyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B318332.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B318333.png)
![N-cyclohexyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B318334.png)
![2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-ETHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B318336.png)
![2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B318337.png)
![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetamide](/img/structure/B318338.png)
![N-(3-chloro-2-methylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B318340.png)

![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B318345.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE](/img/structure/B318348.png)
![N-(3-acetylphenyl)-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B318350.png)
![N-(3,4-dimethoxyphenyl)-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B318351.png)
